Cas no 1541450-33-2 (4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid)

4-Amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid is a heterocyclic amino acid derivative featuring a pyrazole moiety linked to a butanoic acid backbone. This compound is of interest in medicinal chemistry and drug discovery due to its structural versatility, serving as a potential building block for bioactive molecules. The presence of both amino and carboxyl functional groups allows for further derivatization, enabling incorporation into peptide-like structures or small-molecule scaffolds. Its pyrazole ring contributes to enhanced binding interactions in target proteins, making it valuable for designing enzyme inhibitors or receptor modulators. The compound’s stability and synthetic accessibility further support its utility in research applications, particularly in the development of pharmacologically active agents.
4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid structure
1541450-33-2 structure
Product Name:4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid
CAS No:1541450-33-2
MF:C8H13N3O2
MW:183.207721471786
CID:6256788
PubChem ID:82601673
Update Time:2025-06-08

4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid
    • EN300-1785932
    • 1541450-33-2
    • Inchi: 1S/C8H13N3O2/c1-11-7(4-5-10-11)6(9)2-3-8(12)13/h4-6H,2-3,9H2,1H3,(H,12,13)
    • InChI Key: YBSZOTZDZPAJFD-UHFFFAOYSA-N
    • SMILES: OC(CCC(C1=CC=NN1C)N)=O

Computed Properties

  • Exact Mass: 183.100776666g/mol
  • Monoisotopic Mass: 183.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.3
  • Topological Polar Surface Area: 81.1Ų

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Additional information on 4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid

Comprehensive Overview of 4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid (CAS No. 1541450-33-2)

4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid (CAS No. 1541450-33-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features. The molecule combines a pyrazole ring with a butanoic acid backbone, making it a versatile intermediate for drug discovery and development. Researchers are particularly interested in its potential applications in modulating enzyme activity and receptor binding, which aligns with current trends in precision medicine and targeted therapy.

The compound's CAS number 1541450-33-2 serves as a critical identifier in chemical databases, ensuring accurate tracking in regulatory and research contexts. Its 1-methyl-1H-pyrazol-5-yl moiety contributes to its stability and bioavailability, traits highly sought after in modern small-molecule drug design. Recent studies highlight its relevance in neurodegenerative disease research, where analogs of this structure show promise in addressing protein misfolding—a hot topic in Alzheimer's and Parkinson's research.

From a synthetic chemistry perspective, 4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid exemplifies innovations in green chemistry. Its synthesis often employs catalytic methods that reduce waste, resonating with the industry's push toward sustainable manufacturing. Analytical techniques like HPLC and NMR are essential for characterizing its purity, a frequent query among chemists optimizing protocols for high-throughput screening.

The rise of AI-driven drug discovery has further amplified interest in this compound. Machine learning models frequently utilize its structural data to predict novel bioactive molecules, addressing common search terms like "pyrazole derivatives in drug design" or "amino acid-based therapeutics." Additionally, its compatibility with peptide coupling reagents makes it valuable for proteomics studies, another trending area in life sciences.

In summary, 4-amino-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid (CAS No. 1541450-33-2) bridges multiple disciplines—from medicinal chemistry to computational biology. Its adaptability to current research paradigms ensures its continued relevance, whether in academia or industrial R&D. Future directions may explore its role in epigenetics or as a scaffold for bioconjugation, topics increasingly prevalent in scientific literature and online searches.

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